molecular formula C18H21FN4O B2469648 3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE CAS No. 1797618-63-3

3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2469648
CAS No.: 1797618-63-3
M. Wt: 328.391
InChI Key: PDORKJVKKJUPPQ-UHFFFAOYSA-N
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Description

3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine moiety. These structural features contribute to its distinct chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, sleep, and cognition among other physiological processes.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways and cellular processes. Additionally, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide binds to specific receptors on cell membranes, influencing cellular responses .

Cellular Effects

The effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades . Furthermore, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide affects the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation .

Molecular Mechanism

At the molecular level, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of enzyme-mediated reactions, such as phosphorylation. Additionally, the compound can interact with transcription factors, altering gene expression patterns . These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a significant role in the compound’s biotransformation, leading to the formation of metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . This distribution pattern is essential for understanding its therapeutic potential and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-13-10-17(23-8-3-2-4-9-23)22-16(21-13)12-20-18(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORKJVKKJUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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